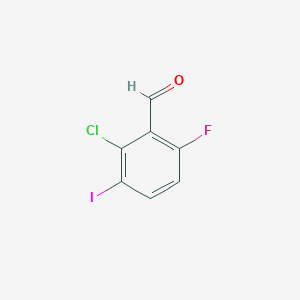

2-Chloro-6-fluoro-3-iodobenzaldehyde

Übersicht

Beschreibung

2-Chloro-6-fluoro-3-iodobenzaldehyde is an organic compound with the molecular formula C7H3ClFIO . It has a molecular weight of 284.46 . This compound is a halogenated benzaldehyde derivative and is used as an intermediate in the synthesis of other halogenated heterocyclic compounds .

Synthesis Analysis

2-Chloro-6-fluorobenzaldehyde is a synthetic intermediate in the production of dicloxacillin and flucloxacillin . It is prepared by the oxidation of 2-chloro-6-fluorotolulene by hydrogen peroxide . It also undergoes piperidine catalyzed Knoevenagel condensation reaction with methyl cyanoacetate to yield methyl 2-cyano-3-dihalophenyl-2-propenoate .Molecular Structure Analysis

The InChI code for 2-Chloro-6-fluoro-3-iodobenzaldehyde is 1S/C7H3ClFIO/c8-7-4 (3-11)5 (9)1-2-6 (7)10/h1-3H . This indicates the specific arrangement of atoms in the molecule and their connectivity.Chemical Reactions Analysis

One known reaction involving 2-Chloro-6-fluoro-3-iodobenzaldehyde is the piperidine catalyzed Knoevenagel condensation reaction with methyl cyanoacetate. This reaction yields methyl 2-cyano-3-dihalophenyl-2-propenoate .Physical And Chemical Properties Analysis

2-Chloro-6-fluoro-3-iodobenzaldehyde is a solid compound . It has a molecular weight of 284.46 .Wissenschaftliche Forschungsanwendungen

Wastewater Treatment

A study by L. Xiaohong and colleagues (2009) explored the treatment of high-concentration wastewater from the manufacturing of 2-chloro-6-fluorobenzaldehyde using XDA-1 macroporous resin. This method achieved a 94.7% COD removal rate and enabled the recycling of 2-chloro-6-fluoro-benzoic acid with up to 99.5% purity, demonstrating an effective approach to pollution control and resource reuse (L. Xiaohong, Ltd Hangzhou, 2009).

Catalysis

Rocaboy and Gladysz (2003) detailed the synthesis of thermomorphic fluorous imine and thioether palladacycles from p-iodobenzaldehyde, serving as precursors for highly active Heck and Suzuki catalysts. This research suggests the potential for creating efficient, recyclable catalytic systems in organic synthesis, highlighting the role of halogenated benzaldehydes in developing novel catalytic processes (C. Rocaboy & J. Gladysz, 2003).

Molecular Structure Analysis

Several studies have focused on the crystal structure and vibrational spectra of halogenated benzaldehydes. For instance, Tursun et al. (2015) conducted X-ray diffraction and vibrational spectroscopy analyses on 2-fluoro-4-bromobenzaldehyde, complemented by DFT simulations to investigate molecular structure and properties (Mahir Tursun et al., 2015).

Synthesis of Organic Compounds

Research on synthesizing organic compounds often involves halogenated benzaldehydes. For example, Wu et al. (2015) developed an improved synthesis for 4-(1-piperazinyl)benzo[b]thiophene dihydrochloride, an intermediate in brexpiprazole synthesis, starting from 2-chloro-6-fluorobenzaldehyde. This process was noted for its efficiency and scalability, showing the utility of such compounds in pharmaceutical synthesis (Chunhui Wu et al., 2015).

Eigenschaften

IUPAC Name |

2-chloro-6-fluoro-3-iodobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClFIO/c8-7-4(3-11)5(9)1-2-6(7)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAFIKPDELKYKGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)C=O)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClFIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-6-fluoro-3-iodobenzaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Pyrazolo[1,5-a]pyridin-3-ylmethyl)amine hydrochloride](/img/structure/B1433165.png)

![3-(2-oxo-2-phenylethyl)-4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazol-3-ium bromide](/img/structure/B1433167.png)

![methyl 2-amino-5-benzyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole-3-carboxylate](/img/structure/B1433169.png)

![4-[(4-Methylphenyl)sulfanyl]butane-1-sulfonyl chloride](/img/structure/B1433172.png)

![methyl 2-(6-ethyl-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide](/img/structure/B1433173.png)

![2,5-Dibromothiazolo[5,4-b]pyridine](/img/structure/B1433175.png)

![{[4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}amine dihydrochloride](/img/structure/B1433177.png)

![{[5-(4-Methoxyphenyl)isoxazol-3-yl]methyl}amine hydrochloride](/img/structure/B1433178.png)

![Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate hydrochloride](/img/structure/B1433182.png)

![N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidine-4-carboxamide dihydrochloride](/img/structure/B1433184.png)